

Comparison of Biological Activities of Benzoxazole Derivatives

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Compound of Interest

Compound Name: **5-(Bromomethyl)benzo[d]oxazole**

Cat. No.: **B1289023**

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Benzoxazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their broad spectrum of biological activities, including anticancer and antimicrobial effects. The substitution pattern on the benzoxazole core plays a crucial role in determining the potency and selectivity of these compounds. While specific SAR studies on a wide range of **5-(bromomethyl)benzo[d]oxazole** derivatives are limited in the public domain, this guide compiles and compares data from various substituted benzoxazole analogues to provide insights into their therapeutic potential.

Anticancer Activity

Recent studies have highlighted the potential of benzoxazole derivatives as potent anticancer agents, with many exhibiting significant cytotoxicity against various cancer cell lines. A key mechanism of action for some of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in tumors, and the induction of apoptosis (programmed cell death).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 1: In Vitro Anticancer Activity of Selected Benzoxazole Derivatives

Compound ID	R 1	R 2	Cancer Cell Line	IC 50 (µM)	Reference
12l	5-CH ₃	-NH-CO-C ₆ H ₄ -3-Cl	HepG2	10.50	[2]
MCF-7	15.21	[2]			
12d	H	-NH-CO-C(CH ₃) ₃	HepG2	23.61	[6]
14a	H	2-OCH ₃ -C ₆ H ₄	HepG2	3.95	[1]
MCF-7	4.054	[1]			
14b	5-Cl	2-OCH ₃ -C ₆ H ₄	HepG2	4.61	[3]
MCF-7	4.75	[3]			
1	H	-NH-CO-Cyclohexyl	HCT-116	7.2	[5]
MCF-7	7.8	[5]			
11	5-Cl	-NH-CO-C ₆ H ₄ -4-F	HCT-116	IC 50 < 10	[5]
MCF-7	IC 50 < 10	[5]			

Note: The table presents a selection of data from the literature to illustrate the range of activities. The R1 and R2 positions refer to substitutions on the benzoxazole ring and at the 2-position, respectively.

The data suggests that substitutions at the 5-position of the benzoxazole ring, such as methyl or chloro groups, significantly influence the anticancer activity.[5][6] Furthermore, the nature of the substituent at the 2-position is a key determinant of potency.

Antimicrobial Activity

Benzoxazole derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[\[8\]](#)[\[9\]](#)[\[10\]](#) The mechanism of action for their antimicrobial effects is varied and can involve the inhibition of essential enzymes or disruption of cell membrane integrity.

Table 2: In Vitro Antimicrobial Activity of Selected Benzoxazole Derivatives

Compound ID	R-Group at C2	Microorganism	MIC (μ g/mL)	Reference
IVb	p-chlorobenzyl	Candida albicans	6.25	[8]
IVa-g, i-k, n	Various substituted benzyl	Pseudomonas aeruginosa	25	[8]
Compound 10	Varied	Bacillus subtilis	1.14×10^{-3} μ M	[9] [10]
Compound 24	Thiophene	Escherichia coli	1.40×10^{-3} μ M	[9] [10]
Compound 19	Varied	Aspergillus niger	2.40×10^{-3} μ M	[9]

Note: This table provides examples of the antimicrobial activities of different benzoxazole derivatives.

The structure-activity relationship for antimicrobial activity indicates that both the substituents on the benzoxazole ring and the group at the 2-position are critical for determining the spectrum and potency of activity.[\[8\]](#)[\[9\]](#)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of benzoxazole derivatives.

General Synthesis of 2-Substituted Benzoxazoles

A common method for the synthesis of 2-substituted benzoxazoles involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.[\[9\]](#)[\[11\]](#)

Example Protocol:

- A mixture of an o-aminophenol (1 equivalent) and a substituted carboxylic acid (1.2 equivalents) is heated in a suitable solvent (e.g., polyphosphoric acid or Eaton's reagent) at a temperature ranging from 120°C to 180°C for several hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
- The resulting precipitate is collected by filtration, washed with water, and then neutralized with a base (e.g., sodium bicarbonate solution).
- The crude product is dried and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[\[11\]](#)

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Protocol:

- Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5×10^3 to 1×10^4 cells/well and incubated for 24 hours to allow for cell attachment.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 μM) and a vehicle control (e.g., DMSO).
- Incubation: The plates are incubated for a further 48 to 72 hours.
- MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent, such as DMSO or isopropanol.

- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Activity (Microbroth Dilution Method)

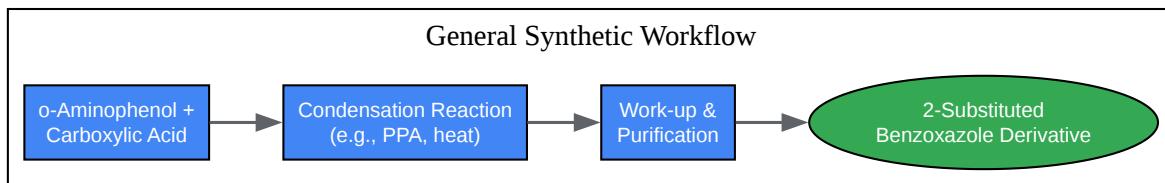
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

- Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
- Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

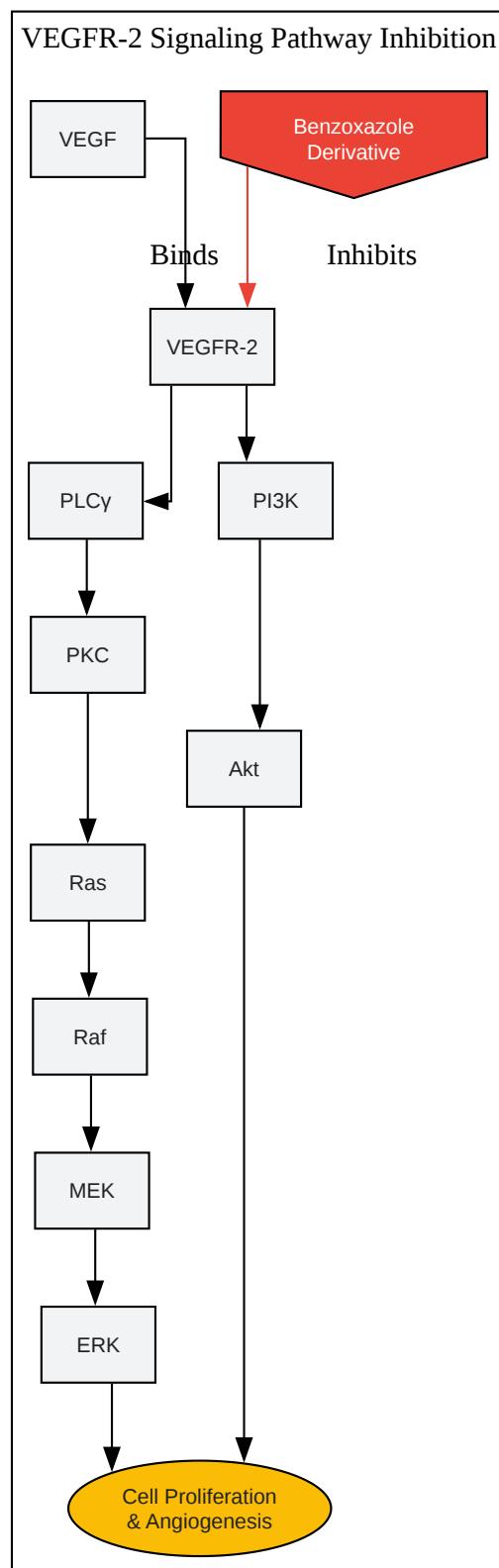
Signaling Pathway and Experimental Workflow Diagrams

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental design.

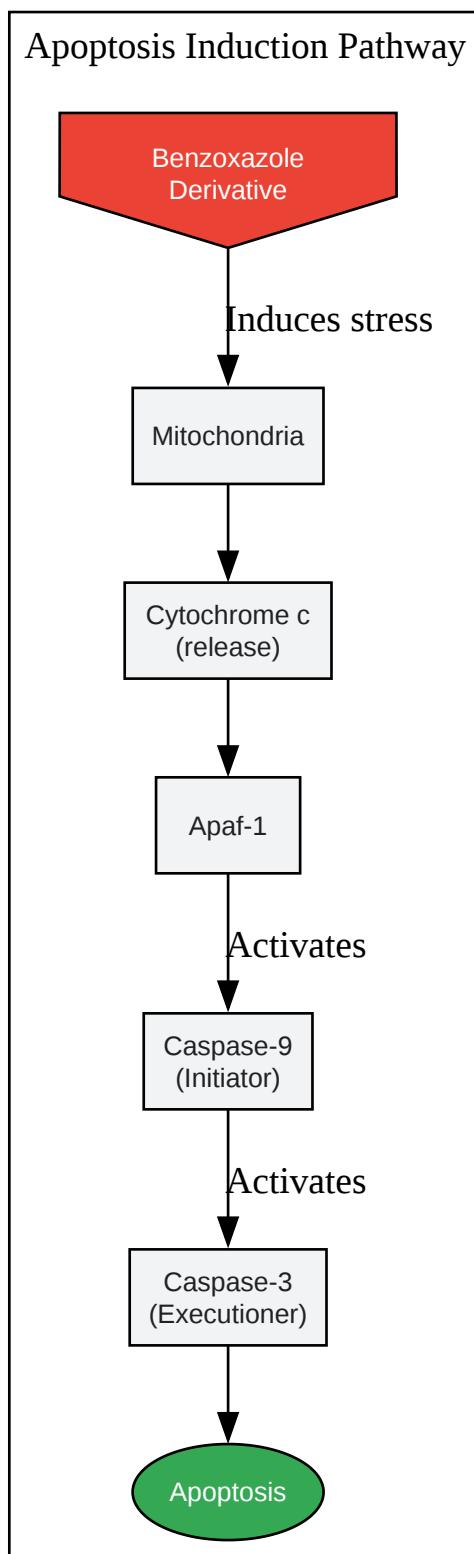


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Caption: General workflow for the synthesis of 2-substituted benzoxazole derivatives.

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Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.



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Caption: Intrinsic apoptosis pathway induced by benzoxazole derivatives.

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